molecular formula C11H16N2O2 B13216395 Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13216395
M. Wt: 208.26 g/mol
InChI Key: FRFCJDAGHMEZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-ethylpyridine with ethyl chloroformate in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ethyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy against various pathogens.

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : this compound
  • LogP : -0.56 (indicating moderate hydrophilicity)

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its antimicrobial properties. Notably, it has shown promising results against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB).

Antitubercular Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antitubercular activity. For instance:

  • Compound Efficacy : Compounds structurally related to this compound have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 0.10 to 0.19 μM against the H37Rv strain of Mtb .
  • Mechanism of Action : These compounds are believed to inhibit the QcrB enzyme in Mtb, which is essential for its respiratory chain and ATP synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of a methyl group at position 2 on the imidazopyridine ring is essential for maintaining activity. Modifications that introduce larger groups at this position significantly reduce efficacy .
  • Cyclic Structures : The incorporation of cyclic aliphatic rings enhances the antitubercular properties of derivatives .

Case Studies

Several studies have provided insights into the biological activity and potential therapeutic applications of this compound:

  • Study on Anti-TB Activity :
    • A series of imidazo[1,2-a]pyridine derivatives were synthesized and screened against various strains of Mtb.
    • Compounds with specific substitutions exhibited enhanced potency against multidrug-resistant strains .
CompoundMIC (μM)Selectivity IndexNotes
Compound 150.10>100Excellent against H37Rv
Compound 160.19>75Effective against MDR strains
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies indicated favorable profiles for several derivatives including high plasma protein binding and acceptable liver microsome stability .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-8-10(11(14)15-2)13-7-5-4-6-9(13)12-8/h3-7H2,1-2H3

InChI Key

FRFCJDAGHMEZSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCCCC2=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.